molecular formula C19H23N3O5 B2734435 (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide CAS No. 1235679-04-5

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2734435
CAS No.: 1235679-04-5
M. Wt: 373.409
InChI Key: BSKOONPRGKDOMY-ONEGZZNKSA-N
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Description

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O5 and its molecular weight is 373.409. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of related compounds often includes furan and pyrrolidine rings, which can adopt envelope conformations, and piperidine rings, which may present in distorted boat conformations. These structural features can influence the compound's reactivity and interaction with biological targets. For example, the crystal packing of certain derivatives is stabilized by N—H⋯O and C—H⋯O interactions, forming various ring motifs and demonstrating the compound's potential for forming stable crystalline structures (Sundaramoorthy et al., 2012).

Pharmacological Potential

Derivatives of the compound have been explored for various pharmacological applications, such as the development of antipsychotic agents. For instance, compounds exhibiting affinity for D2 and 5-HT1A receptors, without causing extrapyramidal side effects, indicate potential antipsychotic properties. Modifications to the chemical structure have been shown to impact stability, receptor binding, and pharmacological efficacy (Scott et al., 1995).

Reaction Mechanisms and Syntheses

The compound and its analogs participate in various chemical reactions, leading to the synthesis of novel heterocyclic compounds. These reactions include Michael type reactions, cyclizations, and interactions with amines, demonstrating the compound's versatility in organic synthesis. Such reactions are crucial for developing new molecules with potential therapeutic applications (Sacmacl et al., 2012).

Novel Synthesis Approaches

Innovative synthesis approaches involving the compound have led to the discovery of molecules with enhanced aqueous solubility and oral absorption, key factors for developing effective pharmaceuticals. For instance, the insertion of a piperazine unit has significantly improved these properties, marking a step forward in the clinical candidate selection process (Shibuya et al., 2018).

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c23-16(13-22-18(25)5-6-19(22)26)20-12-14-7-9-21(10-8-14)17(24)4-3-15-2-1-11-27-15/h1-4,11,14H,5-10,12-13H2,(H,20,23)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKOONPRGKDOMY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.